molecular formula C6H12O5 B10777738 4-Deoxy-alpha-D-glucose

4-Deoxy-alpha-D-glucose

Cat. No. B10777738
M. Wt: 164.16 g/mol
InChI Key: HDEMQQHXNOJATE-AZGQCCRYSA-N
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Description

4-Deoxy-Alpha-D-Glucose is a deoxy sugar, which means it is a glucose molecule that has had one of its hydroxyl groups replaced by a hydrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxy-Alpha-D-Glucose can be achieved through various methods. One common approach involves the reduction of 4-deoxy-4-nitro-D-glucose using hydrogen in the presence of a palladium catalyst. Another method involves the use of glucose oxidase, which oxidizes D-glucose to D-glucono-δ-lactone and hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Deoxy-Alpha-D-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 4-deoxy-D-gluconic acid or reduced to form 4-deoxy-D-glucitol .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 4-deoxy-D-gluconic acid, 4-deoxy-D-glucitol, and various halogenated derivatives .

Scientific Research Applications

4-Deoxy-Alpha-D-Glucose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Deoxy-Alpha-D-Glucose involves its uptake by glucose transporters in cells. Once inside the cell, it is phosphorylated by hexokinase to form 4-deoxy-4-phosphate-D-glucose, which cannot be further metabolized. This leads to the inhibition of glycolysis and a decrease in ATP production, ultimately causing cell death in rapidly dividing cells such as cancer cells .

Similar Compounds:

Uniqueness: this compound is unique in its specific inhibition of glycolysis at the fourth carbon position, making it particularly effective in targeting certain metabolic pathways that are crucial for the survival of cancer cells .

properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol

InChI

InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3-,4-,5+,6-/m0/s1

InChI Key

HDEMQQHXNOJATE-AZGQCCRYSA-N

Isomeric SMILES

C1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO

Canonical SMILES

C1C(OC(C(C1O)O)O)CO

Origin of Product

United States

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